Einecs 298-034-6
CAS No.: 93777-06-1
Cat. No.: VC17082556
Molecular Formula: C32H40F3N5O7S
Molecular Weight: 695.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93777-06-1 |
|---|---|
| Molecular Formula | C32H40F3N5O7S |
| Molecular Weight | 695.8 g/mol |
| IUPAC Name | (2S)-5-oxopyrrolidine-2-carboxylic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C22H26F3N3OS.2C5H7NO3/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;2*7-4-2-1-3(6-4)5(8)9/h1-2,4-7,16,29H,3,8-15H2;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1 |
| Standard InChI Key | ZUJAHEXTOISUPZ-YHUPNWGDSA-N |
| Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
| Canonical SMILES | C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition
EINECS 298-034-6 corresponds to the Chemical Abstracts Service (CAS) registry number 93777-06-1. Its molecular formula, , indicates a high molecular weight of 695.8 g/mol, characteristic of pharmacologically active or specialty industrial compounds. The International Union of Pure and Applied Chemistry (IUPAC) name—(2S)-5-oxopyrrolidine-2-carboxylic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol—reveals a hybrid structure combining pyrrolidone and phenothiazine moieties.
The stereochemistry, denoted by the (2S) configuration in the pyrrolidone component, suggests potential enantiomer-specific biological activity. The trifluoromethyl group enhances lipophilicity, while the piperazine-ethanol segment introduces hydrogen-bonding capabilities. Such structural features typically correlate with applications in medicinal chemistry or advanced material science, though explicit use cases remain undocumented in available literature.
Spectroscopic and Analytic Data
While experimental spectral data (e.g., NMR, mass spectrometry) are absent from public records, the Standard InChIKey (ZUJAHEXTOISUPZ-YHUPNWGDSA-N) provides a unique identifier for computational chemical analyses. The isomeric SMILES string confirms the presence of stereocenters and connectivity between aromatic and aliphatic regions. Researchers employing quantum mechanical calculations or molecular docking studies could leverage these identifiers to predict physicochemical properties and reactivity.
Regulatory Classification and Compliance
EINECS and REACH Integration
As an EINECS-listed substance, 298-034-6 benefits from "phase-in" status under the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulation . This designation exempts it from immediate registration unless annual production exceeds one metric ton or specific risk factors emerge . The European Chemicals Agency (ECHA) maintains oversight through harmonized classification protocols under the Classification, Labelling, and Packaging (CLP) regulation, though no hazard statements or precautionary codes are currently associated with this compound .
Synthetic Pathways and Industrial Production
Hypothetical Synthesis Routes
Retrosynthetic analysis of the molecular structure suggests a multi-step preparation involving:
-
Phenothiazine Functionalization: Electrophilic substitution to introduce the trifluoromethyl group at the 2-position of phenothiazine.
-
Alkylation: Propyl chain extension via nucleophilic attack on a brominated intermediate.
-
Piperazine Coupling: Michael addition or SN2 reaction to attach the piperazine-ethanol segment.
-
Salt Formation: Acid-base reaction with (2S)-5-oxopyrrolidine-2-carboxylic acid to yield the final product.
Industrial-scale synthesis would require optimization for yield and purity, particularly given the stereochemical complexity. Continuous flow chemistry might mitigate challenges associated with exothermic reactions during propylation steps.
Environmental and Toxicological Profile
Ecotoxicology Data Gaps
No acute or chronic toxicity data for algae, daphnia, or fish are publicly available. Regulatory agencies typically require such studies for substances produced above 10 tons annually under REACH Annex IX . The lack of information necessitates precautionary handling to prevent environmental release.
Regulatory Evolution and Future Considerations
Impact of ECHA CHEM Transition
The migration to the ECHA CHEM database (completed December 2024) introduces new transparency requirements for REACH registrants . While 298-034-6 remains unaffected by recent dossier unavailability (1,360 impacted registrations), future updates could mandate additional data submissions under revised guidance .
Global Harmonization Challenges
Divergence between EU and U.S. regulations creates supply chain complexities for multinational enterprises. The U.S. Food and Drug Administration’s (FDA) lack of recognition for EINECS numbers necessitates dual tracking using CAS registry identifiers in safety data sheets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume